(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Description

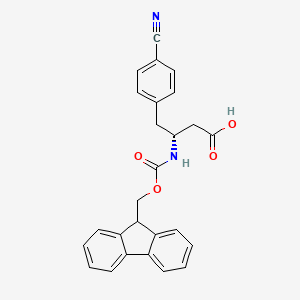

This compound is a chiral Fmoc-protected amino acid derivative featuring:

- Fmoc group: The (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) moiety serves as a temporary protecting group for the amino functionality, widely used in solid-phase peptide synthesis (SPPS) due to its base-labile cleavage properties .

- R-configuration: The stereocenter at the C3 position ensures enantioselective applications in peptide design.

- 4-Cyanophenyl substituent: The para-cyano group on the phenyl ring contributes to electronic and steric effects, influencing reactivity and solubility.

- Butanoic acid backbone: The carboxylic acid terminus enables conjugation to resins or other biomolecules.

Properties

IUPAC Name |

(3R)-4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHSIHZGTLVMLZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140596 | |

| Record name | (βR)-4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-87-6 | |

| Record name | (βR)-4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The key precursor is (R)-3-amino-4-(4-cyanophenyl)butanoic acid or its protected derivatives such as the tert-butoxycarbonyl (Boc) protected form. The cyanophenyl substituent is introduced via synthetic routes involving:

- Arylation of suitable butanoic acid derivatives.

- Enantioselective synthesis or resolution to obtain the (R)-enantiomer.

For example, (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid is commercially available and can be used as a precursor for Fmoc protection.

Fmoc Protection of the Amino Group

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in an aqueous-organic biphasic system or in an organic solvent such as dioxane or tetrahydrofuran (THF) with a base like sodium bicarbonate or triethylamine.

- Dissolve the (R)-3-amino-4-(4-cyanophenyl)butanoic acid or its Boc-protected form in a suitable solvent.

- Add a base to maintain pH around 8-9.

- Slowly add Fmoc-Cl at 0°C to room temperature.

- Stir the reaction mixture until completion (monitored by TLC or HPLC).

- Extract and purify the product by crystallization or chromatography.

This step yields this compound with high stereochemical fidelity.

Purification and Characterization

- Purification is commonly performed by recrystallization or preparative HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm enantiomeric purity.

- Melting point and elemental analysis may also be used.

Data Table: Typical Reaction Conditions for Fmoc Protection

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | (R)-3-amino-4-(4-cyanophenyl)butanoic acid | May be Boc-protected precursor |

| Solvent | Dioxane, THF, or aqueous-organic mixture | Solvent choice affects solubility |

| Base | Sodium bicarbonate, triethylamine | Maintains pH 8-9 |

| Fmoc-Cl equivalents | 1.1 - 1.5 eq | Slight excess to drive reaction |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 1 - 4 hours | Monitored by TLC/HPLC |

| Purification method | Recrystallization or preparative HPLC | Ensures high purity |

| Yield | Typically 70-90% | Dependent on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyanophenyl group to an amine or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid typically involves the protection of amino acids using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a common strategy in peptide synthesis. The compound can be synthesized through the following general steps:

- Protection of the Amino Group: The amino group of the target amino acid is protected using Fmoc.

- Coupling Reaction: The protected amino acid is coupled with a suitable coupling agent to form a peptide bond.

- Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its structure allows for interactions with biological targets, making it a candidate for further drug development studies.

Peptide Synthesis

Fmoc-(R)-3-amino-4-(4-cyanophenyl)butyric acid serves as an important building block in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection and coupling, facilitating the assembly of complex peptides with desired sequences and functionalities.

Biological Studies

Research has indicated that compounds similar to this compound exhibit bioactivity that can be harnessed in various biological assays. For example, studies have shown that derivatives can interact with specific receptors or enzymes, leading to potential applications in treating diseases such as cancer or metabolic disorders.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer properties. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the cyanophenyl moiety could enhance activity.

Case Study 2: Peptide Drug Development

A research team utilized this compound in the synthesis of a peptide designed to inhibit a specific enzyme involved in metabolic pathways. The synthesized peptide demonstrated promising results in vitro, highlighting the utility of this compound in drug design.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The fluorenylmethoxycarbonyl group can enhance the compound’s binding affinity and specificity for its targets, while the cyanophenyl group can modulate its reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Parameters of Structural Analogues

*Calculated based on structural similarity.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): 4-CF₃ (): Enhances metabolic stability and resistance to oxidation compared to the 4-CN variant . 4-NO₂ (): Reduces electron density at the phenyl ring, favoring nucleophilic aromatic substitution reactions .

- Polar Groups :

Stereochemical Considerations

- The R-configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains. In contrast, the S-isomer () is utilized for D-peptide synthesis or mirror-image drug design .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid is a complex organic compound that belongs to a class of fluorenone derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 446.45 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis, enhancing the compound's potential for biological applications.

Biological Activity Overview

The biological activities of fluorenone derivatives, including the compound , have been extensively studied. Key findings include:

-

Antimicrobial Activity :

- Fluorenone derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications in the aryl moiety can enhance inhibitory effects against both Gram-positive and Gram-negative bacteria .

- The compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results comparable to standard antibiotics .

-

Anticancer Properties :

- Research has indicated that certain fluorenone derivatives exhibit antiproliferative activity by acting as topoisomerase inhibitors. This mechanism is critical in cancer therapy as it interferes with DNA replication .

- Modifications in the side chains of fluorenone compounds have been shown to improve their cytotoxicity against cancer cell lines .

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

A recent study synthesized various O-aryl-carbamoyl-oxymino-fluorene derivatives and assessed their antimicrobial activity against multiple strains, including Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results highlighted that structural modifications significantly influenced the compounds' efficacy . -

Anticancer Activity Analysis :

Another study focused on the synthesis of 2,7-diamidofluorenones, revealing that certain derivatives exhibited strong antiproliferative effects on cancer cells through mechanisms involving topoisomerase inhibition . This suggests that this compound may also possess similar properties.

Summary Table of Biological Activities

Q & A

Q. What is the role of the Fmoc group in this compound, and how is it removed during synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality, preventing unintended side reactions during peptide synthesis. It is removed under mild basic conditions using 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via β-elimination without damaging the peptide backbone .

Q. What synthetic strategies are employed to construct the butanoic acid backbone?

The backbone is typically synthesized via stepwise coupling reactions. For example:

- Coupling reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitate amide bond formation between the Fmoc-protected amino acid and the target moiety .

- Purification : Reverse-phase HPLC or silica gel chromatography ensures high purity (>95%) .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fmoc deprotection | 20% piperidine/DMF | >90 | |

| Coupling | EDC/HOBt, DMF, RT | 70–85 |

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : H and C NMR verify regiochemistry and stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and purity .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data reported for this compound?

Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl), concentration, or impurities. Best practices include:

- Standardizing solvent systems and temperature.

- Cross-validating with 2D NMR (e.g., COSY, HSQC) to assign protons unambiguously .

- Comparing data with structurally analogous compounds (e.g., 4-(3,5-difluorophenyl)butanoic acid derivatives) .

Q. What methodologies optimize coupling efficiency of the 4-cyanophenyl moiety?

Advanced techniques improve yield and reduce reaction time:

- Microwave-assisted synthesis : Reduces coupling time from hours to minutes (e.g., 50°C, 30 min) .

- Ultrasonication : Enhances reagent mixing and reaction rates in heterogeneous systems .

Q. How does stereochemistry at the 3-position influence biological activity?

The (R)-configuration is critical for target binding. Studies on analogs show:

- Enantioselectivity : (R)-enantiomers exhibit higher affinity for proteases compared to (S)-forms .

- Substituent effects : Fluorine or cyano groups at the phenyl ring modulate solubility and target engagement (see table below) .

| Substituent | Bioactivity (IC, nM) | Solubility (mg/mL) |

|---|---|---|

| 4-CN | 12 ± 1.5 | 0.8 |

| 3,5-F | 8 ± 0.9 | 0.5 |

| 4-t-Bu | 25 ± 3.2 | 1.2 |

Q. What experimental designs assess the compound's interaction with biological targets?

- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) in real time .

- X-ray crystallography : Resolves binding modes at atomic resolution (e.g., protease active sites) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers handle stability challenges during storage?

- Storage conditions : Keep in airtight containers at -20°C under inert gas (N or Ar) to prevent hydrolysis .

- Stability assays : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to determine shelf life .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.